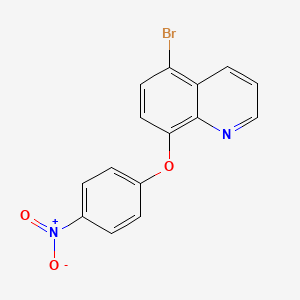
5-bromo-8-(4-nitrophenoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-8-(4-nitrophenoxy)quinoline is a quinoline derivative that features a bromine atom at the 5-position and a 4-nitrophenoxy group at the 8-position of the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry, making them valuable targets for synthetic and pharmaceutical research .
Preparation Methods
The synthesis of 5-bromo-8-(4-nitrophenoxy)quinoline typically involves the bromination of 8-substituted quinolines. One common method is the selective bromination of 8-hydroxyquinoline derivatives, which can be achieved using bromine in the presence of a suitable solvent such as chloroform or dichloromethane . The reaction conditions often require careful control of temperature and reaction time to ensure high yields and purity of the desired product .
Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors or microwave-assisted synthesis, to enhance reaction rates and reduce production costs .
Chemical Reactions Analysis
5-bromo-8-(4-nitrophenoxy)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group on the phenoxy ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 5-bromo-8-(4-aminophenoxy)quinoline .
Scientific Research Applications
5-bromo-8-(4-nitrophenoxy)quinoline has several scientific research applications, including:
Medicinal Chemistry: Quinoline derivatives are explored for their potential as antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer agents. The unique substitution pattern of this compound may enhance its biological activity and selectivity.
Chemical Biology: This compound can be used as a probe to study biological pathways and molecular interactions involving quinoline derivatives.
Material Science: Quinoline derivatives are also investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-bromo-8-(4-nitrophenoxy)quinoline is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, within biological systems. The bromine and nitrophenoxy substituents may enhance the compound’s binding affinity and specificity for these targets . The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
5-bromo-8-(4-nitrophenoxy)quinoline can be compared with other quinoline derivatives, such as:
5-bromo-8-hydroxyquinoline: This compound features a hydroxyl group instead of a nitrophenoxy group, which may alter its biological activity and chemical reactivity.
5-bromo-8-methoxyquinoline: The methoxy group provides different electronic and steric properties compared to the nitrophenoxy group, potentially affecting the compound’s interactions with molecular targets.
5-amino-8-(4-nitrophenoxy)quinoline: This derivative has an amino group at the 5-position, which can influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications compared to other quinoline derivatives .
Properties
IUPAC Name |
5-bromo-8-(4-nitrophenoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3/c16-13-7-8-14(15-12(13)2-1-9-17-15)21-11-5-3-10(4-6-11)18(19)20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZTUZKLWSIIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC3=CC=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
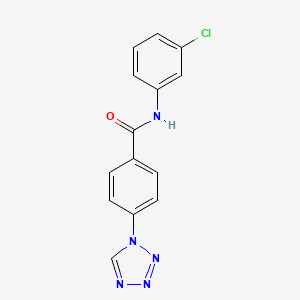
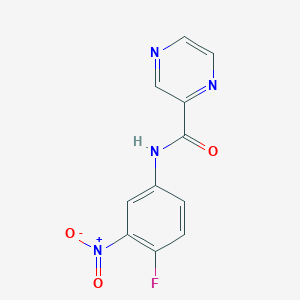
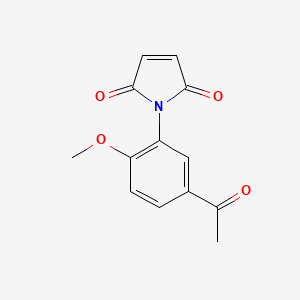

![methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5766904.png)
![{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE](/img/structure/B5766909.png)
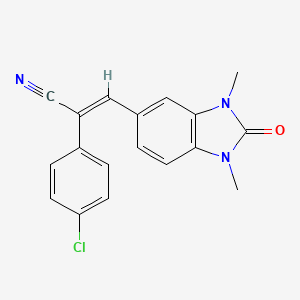
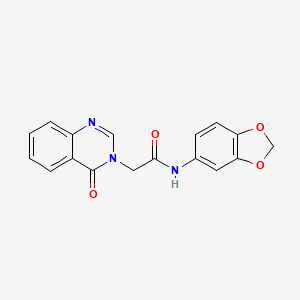
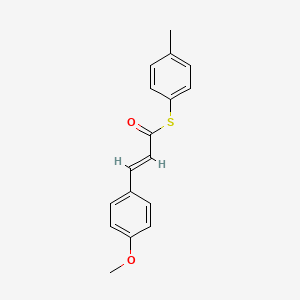
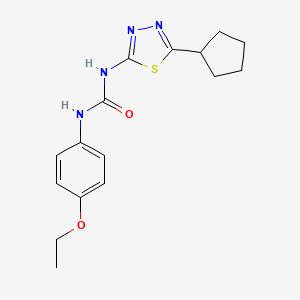
![(4-Fluorophenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone](/img/structure/B5766958.png)
![1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE](/img/structure/B5766971.png)

![10-(4-morpholinylmethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5766980.png)
